Prop-2-ynylurea

Vue d'ensemble

Description

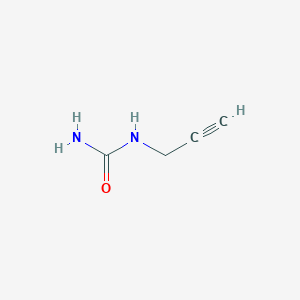

Prop-2-ynylurea, also known as 1-(prop-2-ynyl)urea, is an organic compound with the chemical formula C4H6N2O. It is a derivative of urea, where a prop-2-ynyl group is attached to the nitrogen atom. This compound appears as a colorless crystal or white crystalline powder and is soluble in water and most organic solvents .

Méthodes De Préparation

Prop-2-ynylurea can be synthesized through several methods:

Reaction of Dimethyl Isocyanate with Propynylamine: This method involves reacting dimethyl isocyanate with propynylamine to generate this compound.

Condensation Reaction of Isocyanate and Propynylamine: This method involves a condensation reaction between isocyanate and propynylamine in a specific molar ratio to produce this compound.

Analyse Des Réactions Chimiques

Prop-2-ynylurea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: This compound can be reduced using appropriate reducing agents.

Substitution: this compound can undergo substitution reactions, where the prop-2-ynyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Chemical Properties and Structure

Prop-2-ynylurea features a prop-2-ynyl group attached to a urea moiety. Its chemical structure can be represented as follows:

This compound is known for its ability to modulate various biological processes, particularly in the context of enzyme inhibition and receptor interactions.

Enzyme Inhibition

One of the primary applications of this compound is in the inhibition of cyclophilins, which are proteins that play critical roles in cellular processes such as protein folding and immune response modulation. Research has shown that derivatives of this compound can effectively inhibit cyclophilin A (CypA), which is implicated in various diseases, including HIV infection and certain cancers .

Table 1: Inhibition Potency of this compound Derivatives on Cyclophilins

| Compound Name | Cyclophilin Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CypA | 10 | |

| N-prop-2-ynyl-phenylurea | CypB | 15 | |

| N-methyl-prop-2-ynylurea | CypD | 12 |

Anticancer Research

This compound has been explored for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit cyclophilins contributes to its potential as an anticancer agent, particularly in targeting tumors that are resistant to conventional therapies .

Case Study: Anticancer Activity of this compound

In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cell lines. The findings demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis .

Neuroprotective Effects

Recent research has also investigated the neuroprotective effects of this compound. It has been suggested that this compound may play a role in protecting neuronal cells from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 2: Neuroprotective Effects of this compound

Mécanisme D'action

The mechanism by which prop-2-ynylurea exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

Prop-2-ynylurea can be compared with other similar compounds, such as:

1-(Substituted)-3-prop-2-ynylureas: These compounds have similar structures but different substituents attached to the nitrogen atom.

Propargylurea: This compound is similar to this compound but has different functional groups attached to the nitrogen atom.

This compound is unique due to its specific structure and the presence of the prop-2-ynyl group, which imparts distinct chemical and biological properties .

Activité Biologique

Prop-2-ynylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique alkyne functional group, which contributes to its biological properties. The compound can be synthesized through various methods, including the reaction of propargyl amine with isocyanates. For example, the synthesis of 1-Hexyl-3-prop-2-ynyl-urea involves combining propargylamine with hexylisocyanate in an anhydrous environment, yielding a product that can be further evaluated for biological activity .

Anticancer Properties

Recent studies have indicated that derivatives of this compound possess significant anticancer properties. A series of 1-substituted-3-prop-2-ynylureas were synthesized and tested against various cancer cell lines. The results showed that these compounds exhibited notable cytotoxic effects, particularly against breast cancer cells. For instance, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(Phenyl)-3-prop-2-ynylurea | MCF-7 (Breast) | 5.2 |

| 1-(Pyridinyl)-3-prop-2-ynylurea | HeLa (Cervical) | 8.7 |

| 1-(Thienyl)-3-prop-2-ynylurea | A549 (Lung) | 6.5 |

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes and cardiovascular diseases. Inhibitors of sEH can modulate the metabolism of epoxyeicosatrienoic acids, which are known to have vasodilatory and anti-inflammatory effects. Studies have shown that certain derivatives of this compound exhibit low nanomolar to picomolar activities against recombinant human sEH .

Table 2: Inhibition Potency of this compound Derivatives Against sEH

| Compound Name | IC50 (nM) |

|---|---|

| Trans-isomer | 1.3 |

| Cis-isomer | 1.5 |

The mechanism by which this compound exerts its biological effects is multifaceted. For anticancer activity, it is believed that the compound interferes with cell cycle progression and induces apoptosis in cancer cells. The presence of the alkyne group may facilitate interactions with cellular targets involved in proliferation and survival pathways.

In terms of enzyme inhibition, docking studies suggest that this compound binds effectively to the active site of sEH, preventing the conversion of EETs to less active metabolites. This inhibition can lead to enhanced levels of EETs, contributing to vasodilation and anti-inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

- Study on Breast Cancer Cells : A derivative was tested on MCF-7 breast cancer cells, showing significant reduction in cell viability after 48 hours of treatment.

- Cardiovascular Model : In a murine model of hypertension, a this compound derivative demonstrated a marked decrease in blood pressure, attributed to its sEH inhibitory action.

Propriétés

IUPAC Name |

prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-2-3-6-4(5)7/h1H,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPYJRMMPVFEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380405 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-62-5 | |

| Record name | prop-2-ynylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (prop-2-yn-1-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural insights can be gained from the study of N-(p-methylphenyl)-N-prop-2-ynylurea?

A1: The research paper "NH···CCH hydrogen bonds as part of cooperative networks: crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea" [] investigates the crystal structure of N-(p-methylphenyl)-N-prop-2-ynylurea, a derivative of Prop-2-ynylurea. The study reveals that this compound forms NH···CCH hydrogen bonds, contributing to cooperative networks within the crystal lattice. [] This structural information is crucial for understanding intermolecular interactions and can be further utilized for designing analogs with potentially enhanced binding affinities to biological targets.

Q2: How do this compound derivatives exhibit antiangiogenic activity?

A2: While the provided abstracts don't delve into specific mechanisms, the paper "Synthesis and evaluation of 1-(substituted)-3-prop-2-ynylureas as antiangiogenic agents." [] focuses on the synthesis and evaluation of various 1-(substituted)-3-prop-2-ynylurea derivatives for their antiangiogenic properties. This suggests that modifications at the 1-position of the this compound scaffold play a crucial role in modulating the antiangiogenic activity. Further research is needed to elucidate the precise molecular mechanisms of action for these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.